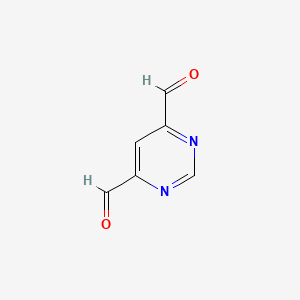

Pyrimidine-4,6-dicarbaldehyde

Descripción

Pyrimidine-4,6-dicarbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted with aldehyde groups at the 4- and 6-positions. This compound’s reactivity stems from its electron-deficient aromatic ring and the presence of two aldehyde moieties, which enable diverse chemical transformations, including nucleophilic additions and coordination chemistry.

Propiedades

Número CAS |

78213-69-1 |

|---|---|

Fórmula molecular |

C6H4N2O2 |

Peso molecular |

136.11 g/mol |

Nombre IUPAC |

pyrimidine-4,6-dicarbaldehyde |

InChI |

InChI=1S/C6H4N2O2/c9-2-5-1-6(3-10)8-4-7-5/h1-4H |

Clave InChI |

PGWZFOMWBKJPRP-UHFFFAOYSA-N |

SMILES |

C1=C(N=CN=C1C=O)C=O |

SMILES canónico |

C1=C(N=CN=C1C=O)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrimidine-4,6-diol Derivatives

Pyrimidine-4,6-diol derivatives, such as 2-alkylpyrimidine-4,6-diols, are potent GPR84 agonists. Modifications to the carbon chain length at the 2-position significantly influence their activity. For example, compound 43 (2-octylaminopyrimidine-4,6-diol) exhibits high potency, whereas structural reorganization (e.g., compound 44) reduces efficacy . Key Differences:

- Functional Groups : Diols (–OH) vs. dicarbaldehyde (–CHO). Aldehydes offer greater electrophilicity, enabling Schiff base formation or metal coordination, unlike the hydrogen-bonding propensity of diols.

- Biological Activity : Diols target GPR84, while dicarbaldehyde derivatives may exhibit distinct bioactivity profiles due to reactivity differences.

Pyrimidine-4,6-dicarboxylic Acid and Derivatives

Pyrimidine-4,6-dicarboxylic acid (pmdc) is a MMP inhibitor and a precursor for coordination polymers. Its synthesis involves KMnO₄ oxidation of 2,6-dimethylpyrimidine . Derivatives like diamides (e.g., pyrimidine-4,6-dicarboxylic acid diamides) show immunosuppressive properties . Key Comparisons:

Pyrimidine-4,6-dicarboxylate Coordination Polymers

Manganese(II) coordination polymers with pmdc ligands exhibit structural diversity (1D chains to 3D networks) and antiferromagnetic behavior. The pmdc ligand’s tetradentate or pentadentate binding modes enable versatile metal coordination .

Contrast with Dicarbaldehyde :

- Material Properties : Pmdc polymers show gas adsorption (e.g., CO₂ in compound 4 ), whereas dicarbaldehyde-based materials might prioritize redox activity or catalysis.

Pyrimidine-4,6-diamides

Diamides of pyrimidine-4,6-dicarboxylic acid (e.g., formula I in ) are immunosuppressive. The amide groups enhance stability and bioavailability compared to free carboxylic acids. Divergence from Dicarbaldehyde:

- Stability : Amides resist hydrolysis, whereas aldehydes are prone to oxidation or nucleophilic attack.

- Drug Design : Diamides are tailored for target binding, while aldehydes may act as reactive intermediates or covalent inhibitors.

Pyrimidine-4,6-diones

Pyrimidine-4,6-dione derivatives, synthesized via cyclization reactions, exhibit antimicrobial activity . The dione structure (–CO–NH–CO–) contrasts with dicarbaldehyde’s –CHO groups, affecting electronic properties and bioactivity.

Functional Comparison :

- Electron Density : Diones are electron-rich due to conjugated carbonyls, while dicarbaldehydes are electron-deficient.

- Bioactivity : Diones target microbial enzymes, whereas aldehydes might inhibit via covalent modification.

Other Pyrimidine Aldehyde Derivatives

4,6-Dimethoxy-2-pyrimidinecarboxaldehyde (a methoxy-substituted analog) is used in cross-coupling reactions . Methoxy groups enhance steric bulk and alter electronic effects compared to unsubstituted dicarbaldehyde.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.